molecular formula C9H6BrClN2 B6249134 7-bromo-4-chloroquinolin-2-amine CAS No. 68050-38-4

7-bromo-4-chloroquinolin-2-amine

Cat. No. B6249134
CAS RN: 68050-38-4
M. Wt: 257.5
InChI Key:
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Description

7-bromo-4-chloroquinolin-2-amine is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The specific compound 7-bromo-4-chloroquinolin-2-amine is not widely documented, but it shares characteristics with other quinoline derivatives.


Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. For instance, Vandekerckhove et al. developed a novel class of halo-substituted 3-bromo-1-(2,3-dibromo-2-methylpropyl)-4-quinolones, taking 7-chloroquinolin-4-ol as the starting material . The molecular structures of the synthesized compounds were confirmed by NMR and mass spectrophotometry techniques .

Future Directions

Quinoline and its derivatives have versatile applications in various fields and continue to be an area of active research . The development of new molecules containing this nucleus and the investigation of their potential biological and pharmaceutical activities are ongoing . The future directions for 7-bromo-4-chloroquinolin-2-amine specifically are not explicitly mentioned in the search results.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-4-chloroquinolin-2-amine involves the conversion of 7-bromo-4-chloroquinoline to 7-bromo-4-chloroquinolin-2-ol, followed by the conversion of the hydroxyl group to an amine using a suitable reagent.", "Starting Materials": [ "7-bromo-4-chloroquinoline", "Sodium hydroxide", "Hydrogen peroxide", "Ammonium chloride", "Sodium nitrite", "Sodium sulfite", "Sodium carbonate", "Hydrochloric acid", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: 7-bromo-4-chloroquinoline is treated with sodium hydroxide and hydrogen peroxide to form 7-bromo-4-chloroquinolin-2-ol.", "Step 2: The hydroxyl group of 7-bromo-4-chloroquinolin-2-ol is converted to a diazonium salt by reacting it with sodium nitrite and hydrochloric acid.", "Step 3: The diazonium salt is then reduced to an amine using sodium sulfite and sodium borohydride.", "Step 4: The amine is isolated and purified by treatment with acetic acid and ethanol." ] }

CAS RN

68050-38-4

Product Name

7-bromo-4-chloroquinolin-2-amine

Molecular Formula

C9H6BrClN2

Molecular Weight

257.5

Purity

95

Origin of Product

United States

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